2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 153153-62-9
VCID: VC0120269
InChI: InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O
Molecular Formula: C20H35NO18S
Molecular Weight: 609.549

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside

CAS No.: 153153-62-9

Cat. No.: VC0120269

Molecular Formula: C20H35NO18S

Molecular Weight: 609.549

* For research use only. Not for human or veterinary use.

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside - 153153-62-9

Specification

CAS No. 153153-62-9
Molecular Formula C20H35NO18S
Molecular Weight 609.549
IUPAC Name [(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Standard InChI InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)38-16-9(21-6(2)24)18(30)35-8(4-23)15(16)37-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1
Standard InChI Key SQDFRWJUKVCUOT-UHHKXACBSA-N
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)O)NC(=O)C)O)O)O

Introduction

Structural Identity and Basic Properties

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside, also known as 3'-Sulfatyl Lewis X or Sulfated Lex tri, represents a structurally complex trisaccharide containing a sulfate modification. The compound consists of three monosaccharide units interconnected through specific glycosidic linkages, with a strategic sulfate group that significantly influences its biological activity and recognition properties .

Chemical Identification Details

The detailed chemical identification parameters for this compound are presented in Table 1, establishing its identity through multiple standardized descriptors used in chemical research.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number153153-62-9
Molecular FormulaC₂₀H₃₅NO₁₈S
Molecular Weight609.55 g/mol
IUPAC Name[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Standard InChIKeySQDFRWJUKVCUOT-UHHKXACBSA-N

The compound's chemical nomenclature reveals its complex structure, incorporating a 2-acetamido-2-deoxy-D-glucose (GlcNAc) residue, a 3-O-sulfo-α-D-galactopyranosyl (3-sulfated Gal) component, and an α-L-fucopyranosyl (Fuc) unit . This intricate arrangement of monosaccharide units and the presence of the sulfate modification at a specific position contribute to its unique biological recognition properties.

Structural Characteristics

The structural complexity of 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside makes it a fascinating subject for glycoscience research. Understanding its precise structural features is essential for comprehending its biological functions and potential applications.

Component Monosaccharides

The trisaccharide structure contains the following key components:

  • A glucosamine unit (2-acetamido-2-deoxy-D-glucopyranose)

  • A galactose unit with a sulfate modification at position 3 (3-sulfo-α-D-galactopyranosyl)

  • A fucose unit (α-L-fucopyranosyl)

These monosaccharides are connected through specific glycosidic linkages that define the three-dimensional structure of the molecule . The strategic positioning of the sulfate group on the galactose residue is a critical structural feature that influences the compound's biological recognition properties.

Glycosidic Linkages

The specific glycosidic linkages in this trisaccharide involve:

  • The α-L-fucopyranosyl unit is connected to position 3 of the glucosamine residue

  • The 3-sulfo-α-D-galactopyranosyl unit is connected to position 4 of the glucosamine residue

This arrangement creates a branched structure with both the fucose and galactose residues attached to different positions on the central glucosamine unit . The branching pattern is essential for the compound's recognition by specific lectins and receptors in biological systems.

Biological Significance

2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside represents a modified form of the Lewis X structure, which is a significant epitope in various biological recognition processes. The sulfate modification at the 3-position of the galactose residue introduces additional functional properties to this carbohydrate structure.

Relationship to Blood Group Antigens

This sulfated trisaccharide is structurally related to blood group antigenic determinants, particularly the Lewis X structure. The Lewis X trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) is a fundamental component of various cell surface glycoconjugates and plays crucial roles in cell-cell recognition processes .

The sulfation at the 3-position of the galactose residue introduces a negative charge that significantly alters the compound's interaction properties with proteins such as selectins, which are involved in leukocyte trafficking and inflammation processes. This sulfated version may exhibit distinctive binding characteristics compared to the non-sulfated Lewis X structure .

Cell Adhesion and Recognition Functions

Sulfated oligosaccharides like 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside have been implicated in:

  • Cell adhesion processes between bacterial and eukaryotic cells

  • Modulation of immune system responses

  • Recognition events in host-pathogen interactions

  • Inflammatory cascades and leukocyte recruitment

These biological functions stem from the specific recognition of these sulfated structures by lectins, selectins, and other carbohydrate-binding proteins . The precise positioning of the sulfate group adds a dimension of specificity to these recognition events, potentially regulating the affinity and selectivity of binding interactions.

Synthesis and Production

The synthesis of complex sulfated oligosaccharides like 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside presents significant challenges due to the need for regioselective glycosylation and sulfation strategies.

Production Challenges

The commercial production of 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside faces several challenges:

These factors contribute to the relatively high cost and limited availability of this compound for research purposes .

SupplierPurityPackage SizeApplicationStorage Recommendations
Chemlyte Solutions99.0%Grams, KilogramsR&D and commercial useStore in tightly closed container in dry, cool, well-ventilated place
BOC Sciences95%CustomResearch use onlyNot specified
Glentham Life SciencesNot specifiedCustomResearchNot specified
CymitQuimicaNot specifiedCustomResearchNot specified
Vulcan ChemNot specifiedCustomResearchNot specified

These suppliers typically provide the compound as a custom synthesis product, with pricing available upon request due to the complex nature of its production .

Quality Specifications

When supplied for research purposes, 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside is typically characterized by:

  • High purity (95-99%) as determined by analytical methods such as HPLC and NMR

  • Identity confirmation through mass spectrometry and NMR spectroscopy

  • Defined anomeric configuration confirmed by specific rotation and NMR coupling constants

  • Controlled moisture content for stability

These quality parameters are critical for ensuring reproducible results in research applications .

Research Applications

The unique structural features of 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside make it valuable for various research applications in glycoscience and related fields.

Glycobiology Research

In glycobiology research, this compound serves as:

  • A model for studying the influence of sulfation on carbohydrate-protein interactions

  • A probe for investigating selectin-mediated cell adhesion processes

  • A reference standard for analytical method development in glycomics

  • A tool for studying the structural requirements for recognition by specific lectins

These applications contribute to fundamental understanding of carbohydrate-based recognition in biological systems .

Immunological Studies

In immunological research, the compound finds application in:

  • Studying the modulation of immune responses by sulfated glycans

  • Investigating the role of sulfated Lewis structures in inflammation processes

  • Exploring potential inhibitors of selectin-mediated leukocyte recruitment

  • Understanding the structural basis of host-pathogen recognition involving sulfated oligosaccharides

The presence of the sulfate group introduces electrostatic interactions that can significantly alter binding to immune receptors compared to non-sulfated analogs .

Analytical Characterization

The structural complexity of 2-Acetamido-2-deoxy-4-O-(3-sulfo-a-D-galactopyranosyl)-3-O-(a-L-fucopyranosyl)-D-glucopyranoside necessitates sophisticated analytical approaches for its characterization and quality control.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural characterization of this compound, providing information about:

Both 1H-NMR and 13C-NMR data are essential for complete structural assignment, with specific chemical shifts characteristic of the sulfated galactose residue .

Mass Spectrometry

Mass spectrometric analysis provides crucial information about:

  • Molecular weight confirmation (expected m/z of 609.55 for the intact molecule)

  • Fragmentation patterns characteristic of the trisaccharide structure

  • Confirmation of the sulfate modification

  • Assessment of purity through detection of potential contaminants or degradation products

Modern techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI) are particularly valuable for analyzing this class of compounds .

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